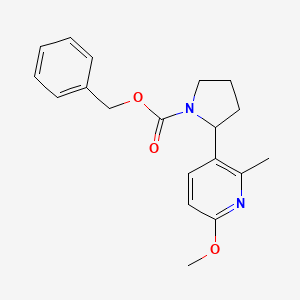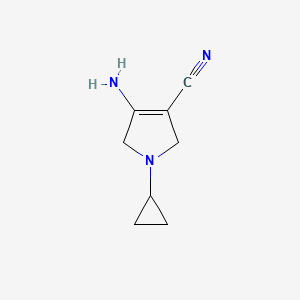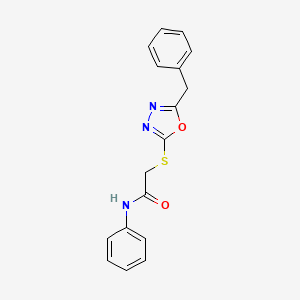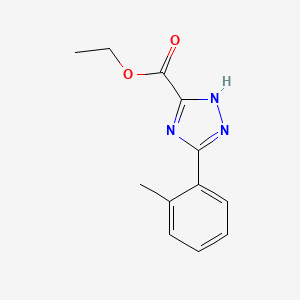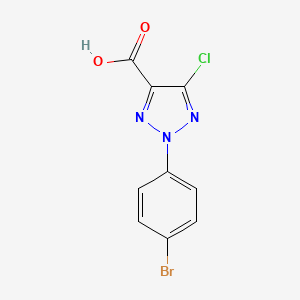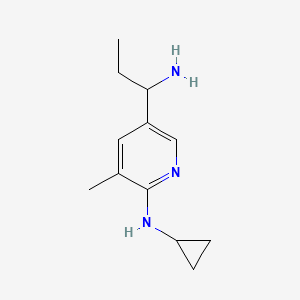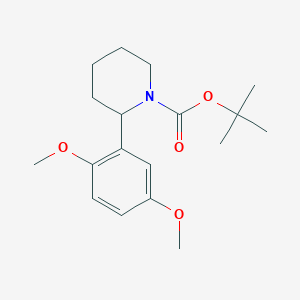
tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a 2,5-dimethoxyphenyl group
Preparation Methods
The synthesis of tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the attachment of the 2,5-dimethoxyphenyl group to the piperidine ring through a substitution reaction.
Addition of the tert-Butyl Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its interaction with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.
tert-Butyl 4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound features a hydroxyethyl group instead of the dimethoxyphenyl group.
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: This compound contains a bromoethyl group, which imparts different reactivity and properties compared to the dimethoxyphenyl group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C18H27NO4 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(20)19-11-7-6-8-15(19)14-12-13(21-4)9-10-16(14)22-5/h9-10,12,15H,6-8,11H2,1-5H3 |
InChI Key |
OSVADECRVZXKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)
